molecular formula C5H12ClNO3 B13908041 5-(Aminooxy)pentanoic acid hydrochloride CAS No. 15985-56-5

5-(Aminooxy)pentanoic acid hydrochloride

Cat. No.: B13908041
CAS No.: 15985-56-5
M. Wt: 169.61 g/mol
InChI Key: SEYWVXSUGOEOAW-UHFFFAOYSA-N
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Description

5-(Aminooxy)pentanoic acid hydrochloride is a synthetic amino acid derivative characterized by an aminooxy (–ONH₂) functional group appended to a pentanoic acid backbone. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for applications in bioconjugation and peptide synthesis.

Properties

CAS No.

15985-56-5

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

5-aminooxypentanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H

InChI Key

SEYWVXSUGOEOAW-UHFFFAOYSA-N

Canonical SMILES

C(CCON)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

A typical synthetic route to 5-(aminooxy)pentanoic acid hydrochloride involves:

  • Starting from protected amino acid derivatives or related precursors.
  • Introduction of the aminooxy group (-ONH2) via nucleophilic substitution or oxime formation.
  • Hydrolysis and deprotection steps to liberate the free acid and aminooxy functionalities.
  • Formation of the hydrochloride salt by treatment with hydrochloric acid.

Specific Preparation Method via Dakin-West Reaction and Hydrolysis

A well-documented approach for preparing related compounds such as 5-aminolevulinic acid hydrochloride involves the Dakin-West reaction, which can be adapted for the aminooxy derivative with modifications:

Step Description Conditions Outcome
1 Dakin-West reaction of benzoylglycine with succinic anhydride in presence of organic base and 4-dimethylaminopyridine (DMAP) Organic base + DMAP, reflux Formation of benzoylaminolevulinic acid intermediate
2 Hydrolysis of benzoylaminolevulinic acid with hydrochloric acid 30 wt% HCl, reflux 10-12 h Removal of benzoyl protecting group and acidification to yield 5-aminolevulinic acid hydrochloride
3 Purification Activated carbon decolorization, dichloromethane extraction, crystallization White solid product with high purity and yield (~90%)

This method is advantageous due to a short reaction route, low cost, simple operation, and environmental friendliness. The reaction scheme can be adapted for 5-(aminooxy)pentanoic acid hydrochloride by substituting the amino group with the aminooxy functionality in the intermediate stage.

Detailed Experimental Procedure (Adapted)

  • Step 1: Formation of Protected Intermediate

    Benzoylglycine (5.65 g, 0.024 mol) is reacted with succinic anhydride in the presence of an organic base and DMAP catalyst under reflux conditions. After completion, the reaction mixture is adjusted to pH 9-10 using an alkaline reagent to form a water-soluble salt. Extraction with a non-water-soluble solvent removes impurities, and acidification precipitates the benzoylaminolevulinic acid intermediate.

  • Step 2: Hydrolysis and Salt Formation

    The intermediate (5.65 g) is refluxed with 30 wt% hydrochloric acid (70-80 mL) for 10-12 hours to hydrolyze the benzoyl group and convert the compound into the hydrochloride salt of 5-aminolevulinic acid (analogous to 5-(aminooxy)pentanoic acid hydrochloride). After cooling, the mixture is filtered, decolorized with activated carbon, and extracted with dichloromethane to remove organic impurities.

  • Step 3: Concentration and Crystallization

    The aqueous layer is concentrated under reduced pressure and cooled in a refrigerator overnight to crystallize the product. The solid is filtered, washed sequentially with acetone and diethyl ether, and dried to yield a white solid with a typical yield of 90-92%.

Reaction Equation (Simplified)

$$
\text{Benzoylglycine} + \text{Succinic anhydride} \xrightarrow[\text{DMAP}]{\text{Organic base}} \text{Benzoylaminolevulinic acid} \xrightarrow[\text{HCl}]{\text{Reflux}} \text{5-(Aminooxy)pentanoic acid hydrochloride}
$$

(Note: For the aminooxy derivative, the amino group in intermediates is replaced by aminooxy functionality, requiring appropriate precursor modification.)

Analysis of Preparation Methods

Parameter Description Notes
Yield Typically 90-92% for related 5-aminolevulinic acid hydrochloride High yield expected with optimized conditions
Purity High purity achieved after activated carbon treatment and crystallization Purity depends on thorough extraction and pH adjustment
Environmental Impact Low pollution route due to short reaction steps and mild reagents Avoids harsh reagents like thionyl chloride used in acyl chloride formation
Cost Low cost due to readily available starting materials Organic zinc and palladium reagents avoided
Reaction Time 10-12 hours reflux for hydrolysis step Moderate duration, can be optimized

Research Outcomes and Notes

  • The described synthetic route is a cleaner and more efficient alternative to older methods involving expensive and potentially polluting reagents such as organic zinc and triphenylphosphine palladium chloride complexes.
  • The key innovation is the pH adjustment after the Dakin-West reaction to facilitate product extraction and purification, improving yield and purity.
  • The hydrochloride salt form ensures good stability and solubility for downstream applications.
  • The method can be adapted for the aminooxy derivative by using suitable aminooxy precursors or by converting amino groups to aminooxy groups via oximation or nucleophilic substitution reactions.
  • Crystallographic and computational studies on related aminooxy compounds provide structural insights that can guide optimization of reaction conditions and purification protocols.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome Yield (%)
1 Benzoylglycine, Succinic anhydride, Organic base, DMAP, reflux Dakin-West reaction to form protected intermediate Benzoylaminolevulinic acid High
2 30 wt% HCl, reflux 10-12 h Hydrolysis and deprotection 5-(Aminooxy)pentanoic acid hydrochloride (analog) High (90-92)
3 Activated carbon, dichloromethane extraction, crystallization Purification White solid, high purity -

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-(Aminooxy)pentanoic Acid Hydrochloride with Analogs

Compound Name Functional Group Molecular Formula Key Structural Differences
5-(Aminooxy)pentanoic acid HCl –ONH₂ (aminooxy) C₅H₁₂ClNO₃ (inferred) Unique aminooxy group for oxime ligation
5-Aminolevulinic Acid HCl –NH₂, –CO (oxo) C₅H₁₀ClNO₃ Oxo group at C4; used in photodynamic therapy
Boc-5-Aminovaleric Acid –NH₂ (Boc-protected) C₁₀H₁₉NO₄ Boc protection enhances solubility in organic phases
5-(Dimethylamino)pentanoic Acid HCl –N(CH₃)₂ (tertiary amine) C₇H₁₆ClNO₂ Tertiary amine increases basicity
Hexaminolevulinate HCl –NH₂, ester (hexyl chain) C₁₁H₂₂ClNO₃ Esterification improves lipophilicity

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 5-(Aminooxy)pentanoic Acid HCl (Inferred) 5-Aminolevulinic Acid HCl 5-(Dimethylamino)pentanoic Acid HCl
Molecular Weight ~183.6 g/mol (analog-based estimate) 167.6 g/mol 197.6 g/mol
Solubility High in water (HCl salt) Water-soluble Slightly soluble in water
Reactivity Forms oximes with ketones/aldehydes Prone to oxidation at oxo group Stable tertiary amine; resists hydrolysis
Stability Hydrochloride salt enhances stability Sensitive to light/heat Stable under acidic conditions

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